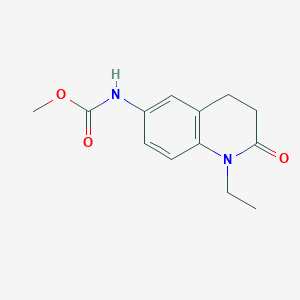

Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

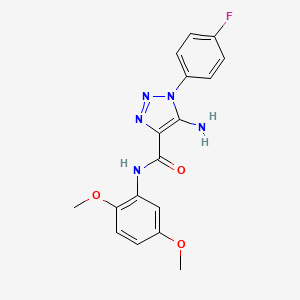

Compounds like “Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” belong to a class of organic compounds known as tetrahydroquinolines . These are polycyclic aromatic compounds containing a quinoline moiety (a benzene ring fused to a pyridine ring) that is hydrogenated at two or more ring positions .

Molecular Structure Analysis

The molecular structure of similar compounds like “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” consists of a quinoline moiety that is hydrogenated at two or more ring positions .Aplicaciones Científicas De Investigación

Synthesis and Antileukemic Activity

The compound's derivatives have shown significant antileukemic activity. For instance, bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, synthesized through 1,3-dipolar cycloaddition reactions, were active in vivo against P388 lymphocytic leukemia, highlighting a promising avenue for cancer treatment research (Anderson et al., 1988).

Reactivity and Synthesis of Tetrahydroquinoline Derivatives

A study on the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline provided insights into the formation of different quinolones and tetrahydro-4-oxoquinoline derivatives, showcasing the versatility of this chemical structure in generating a wide range of compounds with potential pharmacological applications (Guillou et al., 1998).

Antibiotic Discovery

Research on Janibacter limosus led to the discovery of a new tetrahydroquinoline antibiotic, helquinoline, demonstrating significant biological activity against bacteria and fungi. This discovery opens up new pathways for antibiotic development, addressing the growing concern over antibiotic resistance (Asolkar et al., 2004).

Corrosion Inhibition

The compound's derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments, showing promising results. The study integrates electrochemical techniques, SEM, and theoretical simulations, offering a new perspective on protecting industrial materials against corrosion (Faydy et al., 2019).

Antibacterial Activities and Structure-Activity Relationships

A series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids showed greater antibacterial activity against Gram-positive organisms, highlighting the importance of structural modifications in enhancing the therapeutic potential of quinoline derivatives (Cooper et al., 1990).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit key enzymes such as histone lysine methyltransferase ezh2 , which plays a crucial role in cancer aggressiveness, metastasis, and poor prognosis.

Mode of Action

It’s likely that it interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction could lead to changes in the cellular processes controlled by these enzymes.

Biochemical Pathways

Given its potential inhibition of ezh2, it may impact pathways related to gene expression and cell proliferation .

Result of Action

Based on its potential inhibition of ezh2, it could potentially suppress cell proliferation and induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

methyl N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-15-11-6-5-10(14-13(17)18-2)8-9(11)4-7-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFSYYLUTJBTAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)

![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2681663.png)

![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)

![6-bromo-N-[(1R)-1-cyanopropyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxamide](/img/structure/B2681669.png)

![2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2681670.png)

![4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2681672.png)